4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-6-4-9(5-7-10)14(19)18-15-12(8-17)11-2-1-3-13(11)20-15/h4-7H,1-3H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEUXUHQMHGQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a bromine-containing reagent.
Formation of the benzamide: The final step involves the coupling of the brominated cyclopenta[b]thiophene derivative with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano or other substituted derivatives.
Scientific Research Applications
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key analogs of the target compound, highlighting substituent variations and their impact on molecular properties:
Antiproliferative Activity:
- Compound 24 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide): Exhibits an IC₅₀ of 30.8 nM against MCF7 breast cancer cells. The sulfamoyl group enhances interactions with ATP-binding pockets of tyrosine kinases, similar to gefitinib .
- Compound 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d][1,2,3]triazin-4-ylamino)phenol): Shows an IC₅₀ of 38.7 nM, attributed to its triazine ring, which may stabilize π-π interactions in the kinase domain .
Structure-Activity Relationship (SAR) Insights
Chloro (Cl) derivatives exhibit similar electronic effects but with reduced steric hindrance compared to bromo analogs .
Polar Functional Groups :
Biological Activity
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C15H11BrN2OS
- Molecular Weight : 347.23 g/mol
- CAS Registry Number : 321945-21-5
The biological activity of this compound is largely attributed to its ability to inhibit tubulin polymerization, similar to other thiophene derivatives. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research has indicated that compounds featuring the cyclopenta[b]thiophene scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating a related compound demonstrated submicromolar growth inhibition (GI50) values across multiple cancer types:
| Cell Line | GI50 (μM) | LC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A549 | 2.01 | 22.28 | Induces G2/M phase arrest |
| OVACAR-4 | 2.27 | 20.75 | Apoptosis via caspase activation |
| CAKI-1 | 0.69 | 1.11 | Inhibition of tubulin polymerization |
| T47D | 0.362 | 81.283 | Apoptotic signaling pathways |
This data suggests that the compound may serve as a promising candidate for further development in cancer therapeutics.
Cytotoxicity Studies
In cytotoxicity assays, the compound exhibited minimal cytotoxicity towards normal cells while demonstrating potent activity against cancer cells. The selectivity index indicates a favorable therapeutic window for potential clinical applications.
Case Studies and Research Findings
-
Study on Cyclohepta[b]thiophenes :
A comprehensive evaluation of cyclohepta[b]thiophenes revealed that compounds with similar structures showed promising anticancer properties. Compound 17 from this study exhibited broad-spectrum anticancer activity with GI50 values ranging from 1.06 to 6.51 μM across various cell lines, indicating its potential as an effective anticancer agent . -
Mechanistic Insights :
Further mechanistic studies have shown that these compounds can induce early apoptosis in treated cells, evidenced by increased caspase activity and cell cycle analysis indicating G2/M phase accumulation . Such findings highlight the importance of targeting microtubules in cancer therapy. -
In Vivo Efficacy :
In vivo studies using murine models demonstrated that treatment with related compounds resulted in significant tumor growth reduction compared to untreated controls, supporting the potential for clinical translation .
Q & A
Q. What synthetic methodologies are employed to prepare 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, and how is its purity validated?
The compound is synthesized via multi-step reactions involving cyclocondensation, bromination, and amide coupling. For example, analogous thiophene derivatives are synthesized by reacting cyclopenta[b]thiophene precursors with brominated benzoyl chlorides under anhydrous conditions. Purification is achieved using column chromatography (e.g., ethyl acetate/hexane gradients) . Structural validation relies on H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and thin-layer chromatography (TLC) to monitor reaction progress. Purity is assessed via HPLC (>95%) and corroborated with elemental analysis .
Q. What in vitro assays are recommended to evaluate its antiproliferative activity against cancer cell lines?
Standard assays include the MTT or SRB assay using human adenocarcinoma cell lines (e.g., MCF7). Cells are treated with serial dilutions of the compound (1–100 nM range), and viability is measured after 48–72 hours. IC values are calculated using nonlinear regression models. For mechanistic insights, ATP-competitive binding assays (e.g., kinase inhibition assays) or Western blotting for downstream signaling proteins (e.g., phosphorylated tyrosine kinases) are employed to confirm target engagement .
Advanced Research Questions
Q. How can molecular docking studies elucidate its interaction with bacterial MurF ligase versus human tyrosine kinases?
Computational docking (e.g., using AutoDock Vina or Schrödinger) identifies binding poses in MurF ligase (PDB: 2AM2) or tyrosine kinases (e.g., EGFR). Key steps include:
- Preparing the protein structure (removing water, adding hydrogens).
- Defining the binding pocket based on catalytic residues (e.g., MurF’s ATP-binding site: Ile, Leu, Pro, Tyr, Val).
- Running docking simulations with flexible ligand sampling.
- Validating results using RMSD (<2.0 Å) and binding energy scores (e.g., −9.0 kcal/mol for MurF). Comparative analysis of hydrogen bonding, hydrophobic interactions, and π-π stacking distinguishes selectivity .
Q. How can researchers resolve contradictory data regarding its dual mechanism (bacterial cell wall synthesis vs. cancer cell kinase inhibition)?
Conduct orthogonal assays:
- Bacterial studies : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, combined with UDP-N-acetylmuramoyl-pentapeptide accumulation analysis via LC-MS to confirm MurF inhibition .
- Cancer studies : CRISPR-Cas9 knockout of tyrosine kinases (e.g., EGFR) in MCF7 cells to assess if antiproliferative effects are abolished.
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
Key modifications include:
- Cyclopenta[b]thiophene core : Introducing electron-withdrawing groups (e.g., cyano at C3) enhances ATP-binding affinity.
- Benzamide substituents : Bromine at C4 improves hydrophobic interactions with MurF’s Val, while replacing Br with diethylsulfamoyl groups increases kinase selectivity (IC shifts from 30.8 nM to >100 nM) .
- Heterocyclic appendages : Adding pyrimidine sulfonamide moieties (e.g., derivative 24 in ) boosts antiproliferative potency by 40% .
Q. What crystallographic challenges arise in determining its 3D structure, and how are they addressed?
Challenges include poor crystal growth due to flexible cyclopenta[b]thiophene rings. Solutions:
- Use vapor diffusion with PEG-based precipitants.
- Employ SHELXT for structure solution via dual-space algorithms, followed by SHELXL refinement with anisotropic displacement parameters.
- Validate with R-factor convergence (<0.05) and electron density maps (2F-F contoured at 1.0 σ) .
Q. What orthogonal methods validate compound purity beyond standard HPLC?
Q. How can synergistic effects with clinical kinase inhibitors (e.g., gefitinib) be evaluated?
Perform combination index (CI) assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
